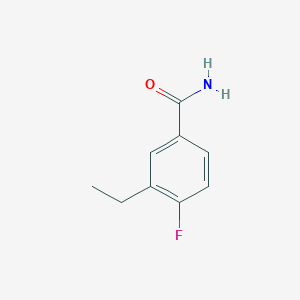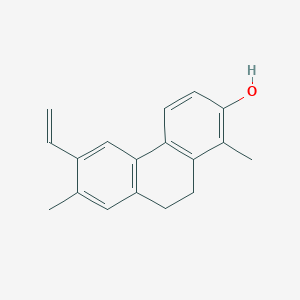
Juncuenin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Juncuenin A is a phenanthrene derivative isolated from the Juncaceae family, specifically from the Juncus species. Phenanthrenes are a relatively small group of aromatic secondary metabolites known for their structural diversity and promising biological activities . This compound, like other phenanthrenes, has been the subject of extensive research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Juncuenin A can be synthesized through various chemical reactions involving phenanthrene precursors. The synthetic routes often involve oxidative coupling of stilbene precursors to form the phenanthrene skeleton . Hypervalent iodine(III) reagents are commonly used in these oxidative transformations . The reaction conditions typically include the use of solvents like methanol and chromatographic techniques for purification .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Juncus species. The extraction process includes combined extraction and chromatographic methods to isolate and purify the compound . The yield of this compound from natural sources is relatively low, making synthetic methods more viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Juncuenin A undergoes various chemical reactions, including:
Oxidation: Oxidative transformations using hypervalent iodine(III) reagents.
Reduction: Reduction reactions to modify the phenanthrene skeleton.
Substitution: Substitution reactions involving the vinyl group characteristic of Juncaceae species.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine(III) reagents.
Reducing Agents: Common reducing agents used in organic synthesis.
Solvents: Methanol and other organic solvents.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which often exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more active phenanthrene derivatives.
Biology: Studied for its antiproliferative and antimicrobial activities.
Medicine: Potential therapeutic agent for treating cancer and other diseases due to its cytotoxic properties.
Industry: Used in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of Juncuenin A involves its interaction with molecular targets and pathways in cells. It has been shown to induce apoptosis in cancer cells through caspase-dependent and caspase-independent pathways . The compound enhances the synthesis of reactive oxygen species, leading to cell death in various cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
Juncuenin B: Another phenanthrene derivative with similar biological activities.
Effusol: Known for its antimicrobial and antiproliferative properties.
Uniqueness
Juncuenin A is unique due to its specific substitution pattern and the presence of a vinyl group, which is characteristic of phenanthrenes from Juncaceae species . Its structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H18O |
|---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
6-ethenyl-1,7-dimethyl-9,10-dihydrophenanthren-2-ol |
InChI |
InChI=1S/C18H18O/c1-4-13-10-17-14(9-11(13)2)5-6-15-12(3)18(19)8-7-16(15)17/h4,7-10,19H,1,5-6H2,2-3H3 |
InChI Key |
ZKHJYNKTVQGQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C=C)C3=C(CC2)C(=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


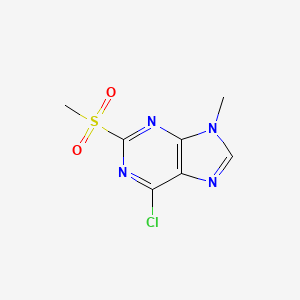
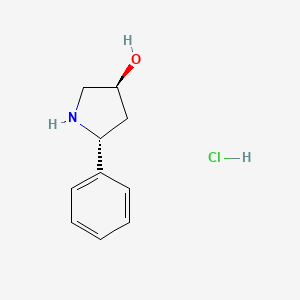
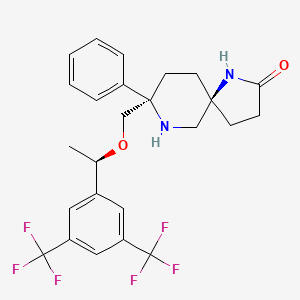
![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)
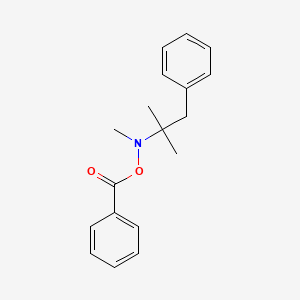
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)

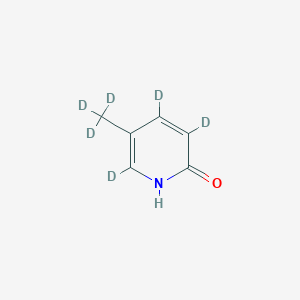
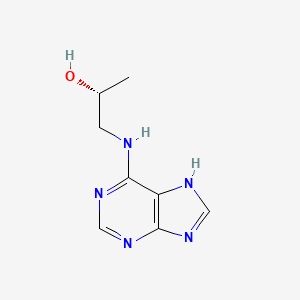
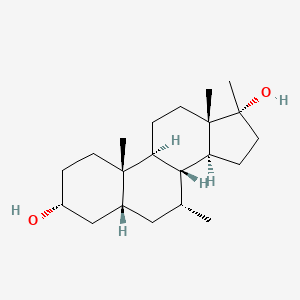
![5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one](/img/structure/B15295342.png)

![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)
